molecular formula C13H12N2O4 B2564939 1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) CAS No. 681170-13-8

1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)

Cat. No.: B2564939
CAS No.: 681170-13-8
M. Wt: 260.249
InChI Key: ANXIWYJUXIMYKZ-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) is a bicyclic organic compound featuring a 1,4-benzodioxin core fused with a carboxamide group. The molecule is further substituted with a 5-methyl-3-isoxazolyl moiety, which introduces steric and electronic modifications critical to its biochemical interactions. This compound has garnered attention in enzymatic studies due to its structural resemblance to indole-3-acetamide, a natural substrate of the enzyme indole-3-acetamide hydrolase (IaaH) . The bicyclic framework and carboxamide group are hypothesized to facilitate binding to enzymatic active sites, making it a candidate for biotechnological applications, such as chiral synthesis intermediates .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXIWYJUXIMYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) typically involves multi-step organic reactions. The process begins with the formation of the benzodioxin ring, followed by the introduction of the carboxamide group and the isoxazole moiety. Common reagents used in these reactions include:

    Benzodioxin precursors: These are often synthesized through cyclization reactions involving phenols and dihalides.

    Carboxamide formation: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Isoxazole synthesis: Isoxazoles are typically formed through cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzodioxin ring fused with a carboxamide group and an isoxazole moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzodioxin Ring : Achieved through cyclization reactions involving phenols and dihalides.
  • Carboxamide Formation : Involves the reaction of an amine with a carboxylic acid derivative.
  • Isoxazole Synthesis : Typically formed through cycloaddition reactions involving nitrile oxides and alkenes.

Chemistry

1,4-Benzodioxin-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its versatile scaffold allows for modifications that enhance biological activity.

Biology

The compound has been studied for its interactions with various enzymes and receptors , leading to potential biological activities:

  • Antiproliferative Agents : Research has shown that derivatives can act against specific enzymes like FTase and FtsZ, indicating potential as antiproliferative agents .
  • Antimicrobial Activity : Compounds derived from this scaffold have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus .

Medicine

Ongoing research focuses on its potential as a pharmaceutical agent :

  • Cancer Treatment : Studies have explored its efficacy in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition .
  • Enantiomer Production : The compound's enantiomers are crucial for pharmaceutical applications. Biocatalysts have been identified to produce optically pure forms efficiently .

Industry

In industrial applications, it is used in the development of new materials and as an intermediate in chemical production processes. Its unique properties make it suitable for various applications in fine chemistry.

Data Tables

Application AreaKey FindingsReferences
ChemistryVersatile scaffold for complex molecule synthesis ,
BiologyAntiproliferative and antimicrobial activities ,
MedicinePotential cancer treatment; enantiomer production ,
IndustryUsed in new material development

Case Studies

  • Antimicrobial Agents :
    • In a study focused on FtsZ inhibitors, derivatives of 1,4-benzodioxin demonstrated significant antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus. The structure-activity relationship highlighted the importance of specific substitutions on the benzodioxin scaffold .
  • Cancer Research :
    • A series of 2,3-dihydro-1,4-benzodioxin derivatives were synthesized and evaluated for their anticancer properties. Results indicated that certain modifications led to enhanced potency against cancer cell lines through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core ring systems, substituents, and biological activities. Below is a comparative analysis:

Structural Analogues with Bicyclic Cores
Compound Name Core Structure Key Substituents Biological Activity/Application Source
1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) 1,4-Benzodioxin -N-(5-methyl-3-isoxazolyl) 65% enzyme activity vs. indole-3-acetamide (IaaH substrate)
Indole-3-acetamide Indole -Acetamide at C3 Natural IaaH substrate; involved in auxin biosynthesis
N-(4,6-Dimethyl-2-benzothiazolyl)-acetamide Benzothiazole -Acetamide, -4,6-dimethyl No activity data; structural similarity to benzodioxin carboxamides
Benzathine benzylpenicillin β-lactam-thiazolidine -Phenylacetamido, -dimethyl Antibiotic; no structural overlap but shares bicyclic framework

Key Observations :

  • Enzyme Substrate Mimicry : The target compound’s 1,4-benzodioxin core and carboxamide group mimic the bicyclic indole-3-acetamide structure, enabling 65% activity with IaaH . In contrast, benzothiazole-based acetamides (e.g., N-(4,6-dimethyl-2-benzothiazolyl)-acetamide) lack reported enzymatic activity despite structural similarities .
  • This contrasts with indole-3-acetamide, whose planar structure favors enzyme binding .
  • Bicyclic Diversity : Benzathine benzylpenicillin, a β-lactam antibiotic, shares a bicyclic framework but diverges in functional groups, emphasizing that biological activity is substituent-dependent .
Physicochemical Properties
  • Polarity : The carboxamide and isoxazolyl groups enhance polarity compared to unsubstituted benzodioxins. However, methyl groups on the isoxazole may offset this via hydrophobic interactions.
  • Stability : The benzodioxin ring is less strained than β-lactam systems (e.g., penicillin), suggesting better thermal stability .

Biological Activity

1,4-Benzodioxin-2-carboxamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI) is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,4-benzodioxane core, which is known for its significant pharmacological potential. The presence of the isoxazole moiety enhances its biological activity by contributing to its interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. Notably, several derivatives have shown substantial inhibitory activity against:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing diabetes. The compound demonstrated significant inhibition, suggesting potential for anti-diabetic applications .
  • Acetylcholinesterase (AChE) : While the inhibitory effects on AChE were weaker compared to α-glucosidase, this aspect points towards possible implications in neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Activity
1,4-Benzodioxin-2-carboxamideα-GlucosidaseSubstantial
AcetylcholinesteraseWeak

Antimicrobial Activity

The benzodioxane derivatives have been evaluated for their antimicrobial properties. A study focusing on FtsZ inhibitors—proteins essential for bacterial cell division—found that certain benzodioxane compounds exhibited low Minimum Inhibitory Concentrations (MICs) against both methicillin-susceptible and resistant strains of Staphylococcus aureus . This suggests promising applications in combating antibiotic resistance.

Study 1: Antidiabetic Potential

In a study published in Braz. J. Pharm. Sci., compounds with the 1,4-benzodioxane moiety were synthesized and tested for their ability to inhibit α-glucosidase. The results indicated that modifications to the benzodioxane structure could enhance inhibitory potency, making these compounds candidates for further development as antidiabetic agents .

Study 2: Antimicrobial Efficacy

Research on the antimicrobial efficacy of benzodioxane derivatives revealed that specific structural modifications led to enhanced activity against Gram-positive bacteria. The compounds were shown to inhibit FtsZ effectively, which could lead to novel treatments for infections caused by resistant bacterial strains .

The biological activity of 1,4-benzodioxane derivatives can be attributed to their ability to interact with key enzymes and receptors:

  • Enzyme Binding : Molecular docking studies suggest that the hydroxyl groups in the benzodioxane structure play a crucial role in binding affinity towards target enzymes like α-glucosidase and AChE .
  • Receptor Interaction : Some derivatives have been identified as partial agonists at nicotinic acetylcholine receptors (nAChRs), which may contribute to their neuroprotective effects .

Q & A

Basic: What are the recommended synthetic routes for 1,4-benzodioxin-2-carboxamide derivatives, and how can purity be optimized?

Methodological Answer:
Synthesis of benzodioxin-carboxamide derivatives typically involves coupling reactions between functionalized benzodioxin intermediates and heterocyclic amines. For example, amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions is a standard approach. To optimize purity:

  • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) for intermediate purification .
  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Recrystallization from polar aprotic solvents (e.g., DMF/water) can enhance final compound crystallinity .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:
A factorial design approach systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

  • Design a 2³ factorial experiment varying temperature (25°C vs. 60°C), catalyst concentration (0.1 eq vs. 0.3 eq), and solvent polarity (THF vs. DCM).
  • Analyze yield and purity data using ANOVA to determine significant factors.
  • Response surface methodology (RSM) can refine optimal parameters, reducing trial iterations .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm benzodioxin and isoxazole ring connectivity. Use DEPT-135 to distinguish CH₂/CH₃ groups in the dihydro moiety .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., ESI+ mode for [M+H]⁺ ion).
  • FT-IR : Identify carboxamide C=O stretching (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Perform molecular docking using software like AutoDock Vina to assess binding affinity to target proteins (e.g., enzymes relevant to benzodioxin pharmacology).
  • Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with computational results .

Basic: What stability considerations are essential for storing this compound?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydrobenzodioxin moiety.
  • Conduct accelerated stability studies:
    • Expose samples to heat (40°C), light, and humidity for 4 weeks.
    • Monitor degradation via HPLC and compare with controls .

Advanced: How to resolve contradictions in pharmacological data across different assay systems?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability assays).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or systemic biases.
  • Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .

Basic: What are the key steps in designing a SAR study for this compound?

Methodological Answer:

  • Synthesize analogs with modifications to the isoxazole (e.g., methyl group removal) and benzodioxin (e.g., halogen substitution).
  • Test analogs in a standardized bioassay (e.g., receptor binding).
  • Use clustering algorithms to group compounds by activity trends and identify critical substituents .

Advanced: How can AI-driven process simulation improve scale-up feasibility?

Methodological Answer:

  • Integrate COMSOL Multiphysics with AI tools to model reaction kinetics and heat transfer in batch reactors.
  • Train neural networks on historical scale-up data to predict yield losses under industrial conditions.
  • Optimize parameters (e.g., stirring rate, cooling profiles) via reinforcement learning .

Basic: What are the ecotoxicological testing protocols for this compound?

Methodological Answer:

  • Follow OECD guidelines:
    • Daphnia magna acute toxicity (48-hr LC₅₀).
    • Algal growth inhibition (72-hr EC₅₀ using Pseudokirchneriella subcapitata).
  • Analyze metabolites via LC-MS/MS to identify persistent degradation products .

Advanced: How to address discrepancies in computational vs. experimental logP values?

Methodological Answer:

  • Measure experimental logP using shake-flask (octanol/water) or HPLC-derived methods.
  • Compare with computational predictions (e.g., ChemAxon, ACD/Labs).
  • Adjust algorithms by incorporating solvent-accessible surface area (SASA) corrections for heterocyclic systems .

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